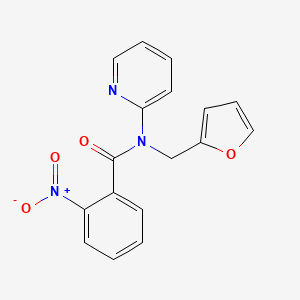
N-(furan-2-ylmethyl)-2-nitro-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a heterocyclic compound that combines furan, nitro, pyridine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzoic acid with 2-aminopyridine to form 2-nitro-N-(pyridin-2-yl)benzamide. This intermediate is then reacted with furan-2-carbaldehyde under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly incorporating continuous flow chemistry techniques for efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine or tetrahydrofuran derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(FURAN-2-YL)METHYL)-1H-INDOLE-3-CARBOXAMIDE: Similar structure but with an indole moiety instead of a pyridine.
N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the furan and nitro groups, making it less reactive.
N-(FURAN-2-YL)METHYL)-2-HYDROXYBENZOHYDRAZIDE: Contains a hydrazide group instead of a nitro group.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of furan, nitro, pyridine, and benzamide moieties, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C17H13N3O4 |
|---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C17H13N3O4/c21-17(14-7-1-2-8-15(14)20(22)23)19(12-13-6-5-11-24-13)16-9-3-4-10-18-16/h1-11H,12H2 |
InChI Key |
SSQQGVJSUSFSSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















